molecular formula C12H14O3 B2733511 (3-Cyclopropylmethoxy-phenyl)-acetic acid CAS No. 1247920-77-9

(3-Cyclopropylmethoxy-phenyl)-acetic acid

Cat. No. B2733511
Key on ui cas rn: 1247920-77-9
M. Wt: 206.241
InChI Key: BHTUBVZDBCKLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09139580B2

Procedure details

A mixture containing 2-(3-hydroxyphenyl)acetic acid (1.0 g, 6.6 mmol), (bromomethyl)cyclopropane (0.97 g, 7.2 mmol), potassium hydroxide (0.920 g, 16.4 mmol), KI (22 mg, 0.13 mmol) in EtOH (20 mL) was refluxed for 18 h. The solvent was removed in vacuo, and the residue was dissolved in 50 mL of water and extracted with ether. The aqueous layer was acidified with aqueous 1N HCl and extracted with EtOAc. The organic layers were dried (Na2SO4) and concentrated to afford a residue which was purified by silica gel chromatography (petroleum ether/EtOAc 4:1) to get 2-(3-(cyclopropylmethoxy)phenyl)acetic acid as a white solid (0.80 g, 59%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.Br[CH2:13][CH:14]1[CH2:16][CH2:15]1.[OH-].[K+]>CCO>[CH:14]1([CH2:13][O:1][C:2]2[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=2)[CH2:16][CH2:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C=CC1)CC(=O)O
Name
Quantity
0.97 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
0.92 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (petroleum ether/EtOAc 4:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.